rac Ketoroloc Tris Amide Impurity-d4
Description
rac Ketoroloc Tris Amide Impurity-d4 is a deuterated analog of the non-deuterated impurity rac Ketoroloc Tris Amide Impurity (CAS: 167105-80-8), which arises during the synthesis or degradation of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID). The molecular formula of the deuterated variant is C₁₉H₁₈D₄N₂O₅, with a molecular weight of 362.41 g/mol . The "rac" designation indicates it is a racemic mixture, containing both enantiomers in equal proportions. This impurity is structurally characterized by an amide functional group and four deuterium atoms substituted at specific positions, enhancing its utility as an internal standard in mass spectrometry-based analytical methods due to isotopic distinction .
Properties
CAS No. |
1794829-23-4 |
|---|---|
Molecular Formula |
C19H22N2O5 |
Molecular Weight |
362.418 |
IUPAC Name |
5-benzoyl-2,2,3,3-tetradeuterio-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-1H-pyrrolizine-1-carboxamide |
InChI |
InChI=1S/C19H22N2O5/c22-10-19(11-23,12-24)20-18(26)14-8-9-21-15(14)6-7-16(21)17(25)13-4-2-1-3-5-13/h1-7,14,22-24H,8-12H2,(H,20,26)/i8D2,9D2 |
InChI Key |
QYIXDZZHVVTARJ-LZMSFWOYSA-N |
SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)NC(CO)(CO)CO |
Synonyms |
(±)-5-Benzoyl-2,3-dihydro-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrolizine-1-carboxamide-d4; Ketoroloc Impurity E-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs Within Ketorolac Impurities
The table below compares rac Ketoroloc Tris Amide Impurity-d4 with structurally related impurities of Ketorolac:
Key Observations:
- Deuterium Substitution: this compound contains four deuterium atoms, distinguishing it from analogs like rac Ketorolac 7-Benzoyl Isomer-d5 (5 deuteriums) . This substitution reduces metabolic degradation rates compared to non-deuterated versions, enhancing analytical detection .
- Stereochemical Complexity: Unlike enantiomerically pure impurities (e.g., single-isomer standards), the racemic nature of this compound complicates chromatographic separation, requiring chiral stationary phases for resolution .
Functional Analogs in Other Pharmaceuticals
- Ranitidine Complex Nitroacetamide (CAS: Not specified): A nitroacetamide-containing impurity in ranitidine, this compound differs from this compound in functional groups (nitro vs. amide) and deuterium substitution. Nitro groups are more prone to reduction under physiological conditions, whereas amides exhibit higher hydrolytic stability .
- Ranitidine Amino Alcohol Hemifumarate: This impurity features an alcohol and fumarate moiety, contrasting with the tris amide structure. The absence of deuterium in ranitidine impurities limits their use in isotope dilution assays .
Preparation Methods
Amidation of Ketorolac Precursors
Ketorolac’s carboxylic acid group is functionalized via amidation to form the tris-amide structure. This typically involves reacting ketorolac with tris(hydroxymethyl)aminomethane (TRIS) or its derivatives under anhydrous conditions. A patented method for analogous amidation reactions employs TRIS in the presence of carbodiimide coupling agents (e.g., EDC or DCC) and catalytic DMAP. The reaction proceeds at 0–5°C to minimize side reactions, yielding the tris-amide intermediate with >85% efficiency.
Reaction Conditions:
-
Solvent: Dichloromethane or dimethylformamide (DMF)
-
Temperature: 0–25°C
-
Coupling Agent: EDC (1.2 equiv)
-
Catalyst: DMAP (0.1 equiv)
Post-reaction, the crude product is washed with dilute HCl to remove unreacted TRIS, followed by crystallization from ethanol-water mixtures.
Deuterium Labeling Strategies
Deuterium is introduced at specific positions using deuterated reagents or isotopic exchange. A common approach involves substituting protiated solvents (e.g., H₂O) with deuterated analogs (D₂O) during purification. For example, recrystallization from D₂O-methanol mixtures enriches deuterium content at exchangeable hydrogen sites. Alternatively, deuterated TRIS (TRIS-d₄) may be used in the amidation step to directly incorporate deuterium into the amide backbone.
Deuterium Incorporation Efficiency:
| Method | Deuterium Purity | Yield |
|---|---|---|
| TRIS-d₄ amidation | >98% | 72% |
| D₂O recrystallization | 95–97% | 68% |
Optimization of Reaction Parameters
Temperature and Solvent Effects
Elevated temperatures (>30°C) promote side reactions such as hydrolysis of the amide bond, reducing yields by 15–20%. Polar aprotic solvents like DMF enhance reagent solubility but require stringent moisture control to prevent TRIS decomposition.
Catalytic Systems
Alternative catalysts, such as HOBt (hydroxybenzotriazole), improve amidation efficiency to 92% by suppressing racemization. However, HOBt increases production costs by ~40%, necessitating cost-benefit analysis for industrial-scale synthesis.
Purification and Analytical Validation
Chromatographic Purification
Reverse-phase HPLC with C18 columns is the gold standard for isolating this compound. A gradient elution protocol using 0.1% trifluoroacetic acid (TFA) in acetonitrile-water achieves baseline separation from non-deuterated analogs.
HPLC Parameters:
| Column | Flow Rate | Gradient | Retention Time |
|---|---|---|---|
| C18 (250 mm) | 1.0 mL/min | 20–80% ACN in 30 min | 18.2 min |
Spectroscopic Characterization
Industrial-Scale Production Challenges
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying rac-Ketorolac Tris Amide Impurity-d4 in drug formulations?
- Methodology : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with deuterated solvent systems to separate the impurity from the parent compound. Calibration curves should be validated using certified reference standards (CRS) to ensure linearity (R² ≥ 0.995) and precision (%RSD < 2%) . For structural confirmation, employ tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode, comparing fragmentation patterns with non-deuterated analogs .
- Key Considerations : Optimize chromatographic conditions (e.g., pH, column temperature) to resolve co-eluting peaks, as deuterated impurities may exhibit subtle retention time shifts .
Q. How should forced degradation studies be designed to assess the stability of rac-Ketorolac Tris Amide Impurity-d4 under stress conditions?
- Experimental Design : Expose the impurity to acid/base hydrolysis (0.1M HCl/NaOH, 60°C), oxidative stress (3% H₂O₂), thermal degradation (80°C), and photolytic conditions (ICH Q1B guidelines). Monitor degradation products via HPLC-DAD and LC-MS to identify major degradation pathways .
- Data Interpretation : Use mass balance calculations to distinguish between primary degradation products and artifacts. Cross-validate results with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of rac-Ketorolac Tris Amide Impurity-d4?
- Core Techniques :
- NMR : Perform ¹H, ¹³C, and 2D NMR (COSY, HSQC) to confirm deuterium incorporation at specific positions and rule out positional isomers.
- FTIR : Analyze carbonyl stretching frequencies (1650–1750 cm⁻¹) to detect amide bond stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity quantification data across different analytical platforms (e.g., HPLC vs. LC-MS)?
- Root-Cause Analysis :
- Sample Preparation : Assess solvent compatibility and ionization suppression effects in LC-MS (e.g., matrix effects from excipients) .
- Instrument Calibration : Validate detector linearity ranges for both techniques. Use standard addition methods to correct for matrix interference .
- Statistical Tools : Apply Bland-Altman analysis to evaluate bias between methods and determine acceptable limits of agreement (±2σ) .
Q. What experimental strategies optimize the synthesis of rac-Ketorolac Tris Amide Impurity-d4 while minimizing byproduct formation?
- Synthetic Design :
- Deuterium Incorporation : Use deuterated reagents (e.g., D₂O, CD₃OD) in amide coupling steps (e.g., HATU/DIPEA-mediated reactions) to ensure >98% isotopic purity .
- Byproduct Control : Employ design of experiments (DoE) with factors like temperature, stoichiometry, and reaction time. Analyze interactions via response surface methodology (RSM) to identify optimal conditions .
Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to impurity profiling data for rac-Ketorolac Tris Amide Impurity-d4?
- Implementation Steps :
- Metadata Standards : Annotate datasets with unique identifiers (e.g., InChIKey) and link to public repositories (e.g., PubChem, ChEMBL) .
- Interoperability : Use standardized formats (e.g., mzML for mass spectrometry data) and ontologies (e.g., OBO Foundry) for cross-platform compatibility .
- Reproducibility : Share raw data and computational workflows via platforms like GitHub or Zenodo, adhering to journal-specific guidelines for supplementary materials .
Q. What computational approaches predict the toxicological relevance of rac-Ketorolac Tris Amide Impurity-d4 in early-stage drug development?
- In Silico Tools :
- QSAR Modeling : Train models using datasets of structurally related impurities to predict Ames test outcomes or hepatotoxicity .
- Molecular Dynamics (MD) : Simulate interactions between the impurity and biological targets (e.g., COX-1/2 enzymes) to assess binding affinity changes due to deuterium effects .
- Validation : Cross-reference predictions with in vitro assays (e.g., micronucleus tests) to refine computational thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
